molecular formula C15H12ClNO5 B11769819 Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11769819
M. Wt: 321.71 g/mol
InChI Key: JVBLFLOFNGKDCX-VMPITWQZSA-N
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Description

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-2-nitrophenyl group and an ethyl acrylate moiety

Preparation Methods

The synthesis of Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chloro-2-nitrophenyl group: This step often involves electrophilic aromatic substitution reactions where the furan ring is functionalized with the 4-chloro-2-nitrophenyl group.

    Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate under suitable conditions, such as the presence of a catalyst and heat.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring and acrylate moiety can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate can be compared with other furan derivatives, such as:

    Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may exhibit different physical and chemical properties.

    Ethyl 3-(5-(4-bromo-2-nitrophenyl)furan-2-yl)acrylate:

Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

ethyl (E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(16)9-13(12)17(19)20/h3-9H,2H2,1H3/b8-5+

InChI Key

JVBLFLOFNGKDCX-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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